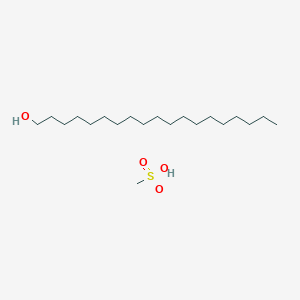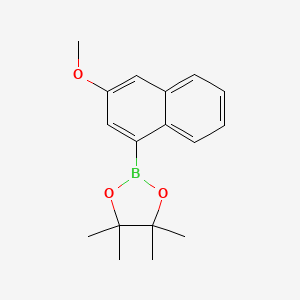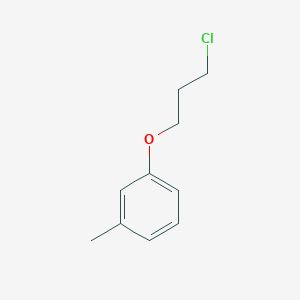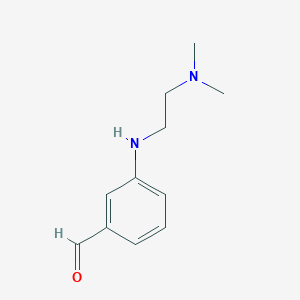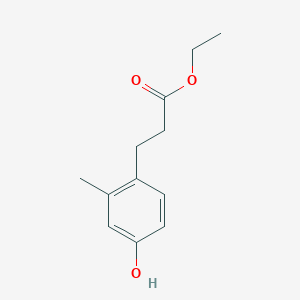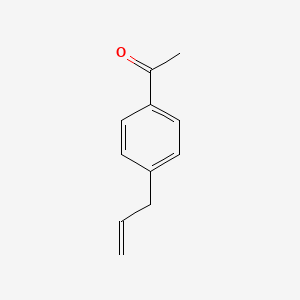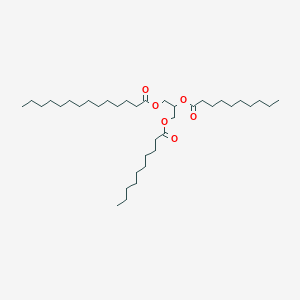
2,3-Bis(decanoyloxy)propyl tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(decanoyloxy)propyl tetradecanoate is a chemical compound that belongs to the class of lipids known as esters. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including drug delivery systems, cosmetics, and food industry.
Mechanism of Action
The mechanism of action of 2,3-Bis(decanoyloxy)propyl tetradecanoate is not well understood. However, it is believed that this compound interacts with cell membranes and alters their structure and function. This, in turn, affects the transport of molecules across the membrane and can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2,3-Bis(decanoyloxy)propyl tetradecanoate has several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, 2,3-Bis(decanoyloxy)propyl tetradecanoate has been shown to improve the absorption of hydrophobic drugs and can enhance their therapeutic efficacy.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2,3-Bis(decanoyloxy)propyl tetradecanoate in lab experiments is its ability to form stable micelles, which can improve the solubility and bioavailability of hydrophobic drugs. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of 2,3-Bis(decanoyloxy)propyl tetradecanoate can cause cytotoxicity and cell death.
Future Directions
There are several future directions for the research on 2,3-Bis(decanoyloxy)propyl tetradecanoate. One of the areas of interest is the development of novel drug delivery systems using this compound. Researchers are also investigating the potential of this compound in the treatment of various diseases such as cancer and inflammation. In addition, there is a growing interest in the use of 2,3-Bis(decanoyloxy)propyl tetradecanoate in the formulation of functional foods and nutraceuticals.
Conclusion:
In conclusion, 2,3-Bis(decanoyloxy)propyl tetradecanoate is a promising compound with potential applications in various fields of science. Its ability to form stable micelles and improve the solubility and bioavailability of hydrophobic drugs makes it an attractive candidate for drug delivery systems. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 2,3-Bis(decanoyloxy)propyl tetradecanoate involves the reaction between decanoyl chloride and tetradecanoic acid in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature under an inert atmosphere, and the product is obtained in high yield.
Scientific Research Applications
2,3-Bis(decanoyloxy)propyl tetradecanoate has been extensively studied for its potential applications in various fields of science. In the field of drug delivery, this compound has been used as a carrier for hydrophobic drugs due to its ability to form stable micelles. It has also been used in the formulation of cosmetics such as skin creams and lotions due to its emulsifying properties. In the food industry, 2,3-Bis(decanoyloxy)propyl tetradecanoate has been used as a food additive due to its ability to improve the stability and texture of food products.
properties
IUPAC Name |
2,3-di(decanoyloxy)propyl tetradecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O6/c1-4-7-10-13-16-17-18-19-22-24-27-30-36(39)42-33-34(43-37(40)31-28-25-21-15-12-9-6-3)32-41-35(38)29-26-23-20-14-11-8-5-2/h34H,4-33H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPBNWKAHAXTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10804758 |
Source


|
| Record name | 2,3-Bis(decanoyloxy)propyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10804758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(decanoyloxy)propyl tetradecanoate | |
CAS RN |
62833-19-6 |
Source


|
| Record name | 2,3-Bis(decanoyloxy)propyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10804758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

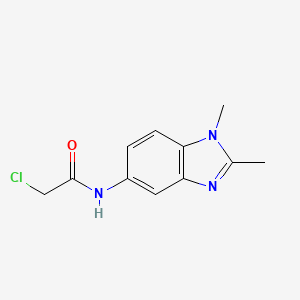
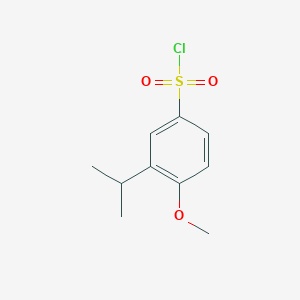
![4-Chlorofuro[3,2-C]quinoline](/img/structure/B3147603.png)

